molecular formula C9H17F3O2Si B6312149 5-Methyl-2-trifluoromethyl-2-trimethylsilyloxy-tetrahydrofuran CAS No. 1357626-84-6

5-Methyl-2-trifluoromethyl-2-trimethylsilyloxy-tetrahydrofuran

Cat. No. B6312149
CAS RN: 1357626-84-6
M. Wt: 242.31 g/mol
InChI Key: XYFRTZVMZJNCAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-trifluoromethyl-2-trimethylsilyloxy-tetrahydrofuran (MTFMTTF) is a novel compound derived from tetrahydrofuran (THF), a cyclic ether that is commonly used in organic synthesis. MTFMTTF has recently emerged as a highly versatile and powerful reagent due to its ability to promote a variety of reactions, such as carbon-carbon bond formation, enantioselective catalysis, and metal-catalyzed transformations. MTFMTTF has a wide range of applications in the fields of organic synthesis, drug discovery, and materials science.

Mechanism of Action

5-Methyl-2-trifluoromethyl-2-trimethylsilyloxy-tetrahydrofuran is a highly reactive reagent that can promote a variety of reactions, such as carbon-carbon bond formation, enantioselective catalysis, and metal-catalyzed transformations. It is believed that the trifluoromethyl group of this compound acts as an electron-withdrawing group, which increases the reactivity of the molecule and helps to promote the desired reaction. The silyloxy group of this compound also helps to stabilize the transition state of the reaction, which increases the rate of the reaction.
Biochemical and Physiological Effects
This compound has not been studied for its biochemical or physiological effects. Since this compound is a highly reactive compound, it is not expected to have any significant biological activity.

Advantages and Limitations for Lab Experiments

5-Methyl-2-trifluoromethyl-2-trimethylsilyloxy-tetrahydrofuran is a versatile reagent that has a wide range of applications in the laboratory. It is a highly reactive compound that can promote a variety of reactions, such as carbon-carbon bond formation, enantioselective catalysis, and metal-catalyzed transformations. However, this compound is a volatile compound and must be handled with care. It should be used in an inert atmosphere, such as nitrogen or argon, and the reaction should be conducted in a well-ventilated area.

Future Directions

The potential applications of 5-Methyl-2-trifluoromethyl-2-trimethylsilyloxy-tetrahydrofuran are still being explored. Future research may focus on the development of new catalysts for enantioselective catalysis and the study of the mechanism of organic reactions, such as Diels-Alder reactions and radical cyclizations. Additionally, this compound may be used to synthesize a variety of complex organic molecules, such as polycyclic aromatic hydrocarbons and heterocycles. Finally, further research may be conducted to investigate the potential biochemical and physiological effects of this compound.

Synthesis Methods

5-Methyl-2-trifluoromethyl-2-trimethylsilyloxy-tetrahydrofuran is synthesized by the reaction of THF with trifluoromethyltrimethylsilyl chloride (TMSCl) in the presence of a base, such as potassium carbonate. The reaction is conducted in an inert atmosphere, such as nitrogen or argon, and the product is isolated by distillation. The reaction has been optimized to produce high yields of this compound from THF in a short reaction time.

Scientific Research Applications

5-Methyl-2-trifluoromethyl-2-trimethylsilyloxy-tetrahydrofuran has recently been used in a variety of scientific research applications, including the synthesis of organic molecules, the development of new catalysts, and the study of organic reactions. It has been used to synthesize a variety of complex organic molecules, such as polycyclic aromatic hydrocarbons and heterocycles, and has been used to develop new catalysts for enantioselective catalysis. This compound has also been used to study the mechanism of organic reactions, such as Diels-Alder reactions and radical cyclizations.

properties

IUPAC Name

trimethyl-[5-methyl-2-(trifluoromethyl)oxolan-2-yl]oxysilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17F3O2Si/c1-7-5-6-8(13-7,9(10,11)12)14-15(2,3)4/h7H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFRTZVMZJNCAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(O1)(C(F)(F)F)O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17F3O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.